molecular formula C11H12N2 B8357347 7-Isopropenyl-5-aminoindole

7-Isopropenyl-5-aminoindole

Cat. No.: B8357347
M. Wt: 172.23 g/mol
InChI Key: VMVRBWCPWRDZBE-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic chemistry. osaka-u.ac.jpnih.gov Its prevalence in a multitude of biologically active compounds, from the amino acid tryptophan to complex alkaloids, underscores its importance. nist.govopenmedicinalchemistryjournal.com Synthetic organic chemists have long been captivated by the indole ring system, leading to the development of numerous methods for its construction and modification. openmedicinalchemistryjournal.comnih.gov Classic named reactions such as the Fischer, Bartoli, and Reissert syntheses provide access to the core indole structure, while modern catalytic methods have revolutionized the ability to selectively functionalize specific positions on the ring. osaka-u.ac.jpacs.org

Overview of Functionalized Indoles in Chemical Research

Functionalized indoles are at the heart of significant research efforts, particularly in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov The introduction of various substituents onto the indole nucleus can dramatically alter its electronic properties, reactivity, and biological activity. dicp.ac.cnresearchgate.net For instance, the strategic placement of electron-donating or electron-withdrawing groups can direct further chemical transformations and is a key strategy in the design of therapeutic agents targeting a wide range of diseases. acs.orgacs.org In materials science, indole derivatives are investigated for their potential in creating conductive polymers and organic electronic devices. researchgate.net

Specific Context of Aminated and Alkenylated Indole Derivatives

Among the vast landscape of functionalized indoles, aminated and alkenylated derivatives hold particular importance. Aminated indoles , such as 5-aminoindole (B14826) and the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), are crucial biological molecules and versatile synthetic intermediates. nist.govmdma.ch The amino group, being a strong electron-donating substituent, significantly activates the indole ring, influencing its reactivity in electrophilic substitution reactions. bhu.ac.in They serve as precursors for more complex heterocyclic systems and are key components in many pharmaceutical compounds. nih.govresearchgate.net

Alkenylated indoles are also of significant interest, acting as valuable building blocks in organic synthesis. The alkenyl group can participate in a variety of chemical transformations, including cycloadditions, polymerization, and cross-coupling reactions, providing pathways to complex molecular architectures. figshare.combeilstein-journals.org The direct alkenylation of the indole C-H bonds, particularly at the less reactive benzenoid positions (C4-C7), has been a major focus of modern synthetic methodology, with transition-metal catalysis emerging as a powerful tool. osaka-u.ac.jpnih.govgoettingen-research-online.de

Rationale for Investigating 7-Isopropenyl-5-aminoindole within Contemporary Chemical Paradigms

The compound This compound represents a unique and compelling target for chemical synthesis and investigation. It combines an electron-donating amino group at the C5 position with a reactive isopropenyl group at the C7 position. The functionalization at C7 is particularly noteworthy, as this position is often challenging to modify selectively due to the inherent reactivity of the C2 and C3 positions of the pyrrole ring. goettingen-research-online.dersc.org

The rationale for investigating this specific molecule is threefold:

Synthetic Challenge: Developing a robust synthetic route to this compound would be a valuable contribution to the synthetic chemist's toolkit, requiring the strategic application of modern catalytic methods for regioselective C-H functionalization. osaka-u.ac.jpnih.gov

Monomer for Advanced Materials: Drawing an analogy from 5-aminoindole, which can be polymerized, the isopropenyl group in the target molecule offers an alternative and potentially more controlled route for polymerization, leading to novel conductive polymers with tailored properties. researchgate.net

Scaffold for Medicinal Chemistry: The dual functionality of an amino group and a vinyl group on the benzenoid ring of indole presents a unique scaffold. This structure could be a precursor for novel polycyclic alkaloids or serve as a starting point for the development of new therapeutic agents. acs.orgnih.gov

Given its novelty, a detailed examination of its potential synthesis and properties is warranted.

Proposed Synthetic Pathways and Chemical Properties

As this compound is not a commercially available compound, its synthesis would require a multi-step approach, leveraging modern organic chemistry techniques. A plausible retrosynthetic analysis suggests that the molecule could be assembled from a pre-functionalized indole core.

One potential forward synthesis could commence with 5-nitroindole (B16589) . This common starting material allows for the eventual introduction of the C5-amino group via a well-established nitro group reduction. mdma.chbeilstein-journals.org The key challenge is the regioselective introduction of the isopropenyl group at the C7 position. This can be achieved through transition-metal-catalyzed C-H activation.

A proposed synthetic sequence is outlined below:

N-Protection: The indole nitrogen of 5-nitroindole would first be protected with a suitable directing group, such as a pivaloyl or N-cyclohexylsulfenyl (N-SCy) group. This protection is crucial for directing the subsequent C-H activation to the C7 position. osaka-u.ac.jpnih.gov

C7-Alkenylation: The N-protected 5-nitroindole would then undergo a rhodium- or palladium-catalyzed C-H alkenylation. goettingen-research-online.dersc.org While direct isopropenylation can be challenging, a common strategy involves using a related alkenylating agent like an acrylate, followed by further modification. Alternatively, a Heck-type reaction with isopropenylboronic acid or a related organometallic reagent could be explored.

Nitro Group Reduction: Following the successful C7-alkenylation, the nitro group at the C5 position would be reduced to an amine. This transformation is typically achieved with high efficiency using reagents such as iron powder in the presence of an acid, or catalytic hydrogenation. beilstein-journals.org

N-Deprotection: The final step would involve the removal of the directing group from the indole nitrogen to yield the target compound, this compound.

The table below summarizes a hypothetical synthetic approach.

Table 1: Proposed Synthetic Route for this compound

Step Transformation Typical Reagents and Catalysts Purpose
1 N-Protection of 5-Nitroindole Pivaloyl chloride or Cyclohexylsulfenyl chloride Directs subsequent functionalization to C7.
2 C7-Alkenylation [Cp*RhCl₂]₂/AgNTf₂, Cu(OAc)₂; Isopropenylating agent Installs the isopropenyl group at C7. osaka-u.ac.jpnih.gov
3 C5-Nitro Reduction Fe/NH₄Cl or H₂, Pd/C Converts the nitro group to an amino group. beilstein-journals.org

Projected Physicochemical and Spectroscopic Data

While experimental data for this compound is unavailable, its properties can be projected based on analogous structures like 5-aminoindole and other C7-alkenylated indoles.

Table 2: Physicochemical Properties of this compound and Related Compounds

Property 5-Aminoindole rsc.orgnist.govbiosynth.com 7-Alkenylindole (Representative) This compound (Projected)
Molecular Formula C₈H₈N₂ C₁₆H₁₅NO₂ (for a C7-acrylate derivative) osaka-u.ac.jp C₁₁H₁₂N₂
Molecular Weight 132.16 g/mol 269.31 g/mol 172.24 g/mol
Appearance Tan to brown solid White to off-white solid Likely a solid, potentially colored due to the amino group.
Solubility Soluble in polar organic solvents. Generally soluble in common organic solvents like CH₂Cl₂, THF, EtOAc. Expected to be soluble in polar organic solvents.
¹H NMR (Projected) - - Signals for aromatic protons on the indole ring, a singlet for the amino protons, and characteristic signals for the isopropenyl group (vinylic protons and a methyl singlet).
¹³C NMR (Projected) - - Resonances for eight aromatic/vinylic carbons in the indole core and three carbons for the isopropenyl group.
IR Spectroscopy (Projected) - - Characteristic N-H stretching bands for the amino and indole N-H groups, C=C stretching for the alkenyl group, and aromatic C-H and C=C bands.

| Mass Spec (Projected) | - | - | A molecular ion peak (M+) at m/z = 172. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

7-prop-1-en-2-yl-1H-indol-5-amine

InChI

InChI=1S/C11H12N2/c1-7(2)10-6-9(12)5-8-3-4-13-11(8)10/h3-6,13H,1,12H2,2H3

InChI Key

VMVRBWCPWRDZBE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C2C(=CC(=C1)N)C=CN2

Origin of Product

United States

Chemical Reactivity and Transformations of 7 Isopropenyl 5 Aminoindole

Reactivity of the C5-Amino Group

The lone pair of electrons on the nitrogen atom of the C5-amino group makes it a strong nucleophilic center, readily participating in reactions with various electrophiles.

Acylation: The C5-amino group can be easily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides under basic conditions. The acylation is generally chemoselective for the more nucleophilic amino group over the indole (B1671886) nitrogen. This transformation is often used as a protecting strategy or to introduce new functional moieties. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(7-isopropenyl-1H-indol-5-yl)acetamide.

Alkylation: Alkylation of the C5-amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The reactivity of the indole ring itself, particularly at the C3 position, can lead to competing Friedel-Crafts alkylation reactions, especially under acidic conditions. researchgate.net The choice of reaction conditions is crucial to favor N-alkylation over C-alkylation.

Arylation: The synthesis of N-aryl derivatives at the C5-amino position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction involves coupling the aminoindole with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst and a suitable base. researchgate.net These conditions allow for the formation of a C-N bond between the amino group and the aryl ring.

Reaction TypeTypical ReagentCatalyst/ConditionsProduct Type
AcylationAcyl Chloride (R-COCl)Base (e.g., Pyridine)N-Acyl-5-aminoindole
AlkylationAlkyl Halide (R-X)Base (e.g., K2CO3)N-Alkyl-5-aminoindole
ArylationAryl Halide (Ar-X)Palladium Catalyst, BaseN-Aryl-5-aminoindole

As a primary amine, the C5-amino group of 7-Isopropenyl-5-aminoindole readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comoperachem.com This reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.comfiveable.me

The general mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. chemistrysteps.com The rate of this reaction is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH ~4-5). libretexts.org

Reaction Scheme: Imine Formation

Caption: General reaction scheme for the formation of an imine from this compound and a generic aldehyde (R'=H) or ketone.

The C5-amino group, along with the indole nucleus, is susceptible to oxidation. Aromatic amines can be oxidized by various reagents (e.g., hydrogen peroxide, peroxy acids) to form nitroso, nitro, or more complex dimeric and polymeric products. nih.gov The presence of the electron-rich indole ring can lead to oxidative coupling reactions. The oxidation process involves the loss of electrons from the nitrogen atom. youtube.combyjus.com

The C5-amino group is basic due to the lone pair of electrons on the nitrogen atom and will readily react with acids to form ammonium (B1175870) salts. In an aqueous solution, the amino group exists in a pH-dependent equilibrium between its protonated (conjugate acid, -NH3+) and deprotonated (neutral, -NH2) forms. reddit.comreddit.com

At low pH (acidic conditions): The equilibrium shifts towards the protonated form, resulting in the formation of the 7-isopropenyl-1H-indol-5-ammonium ion. This protonation increases the water solubility of the compound but deactivates the ring towards electrophilic substitution by converting the activating -NH2 group into a deactivating -NH3+ group.

At high pH (basic conditions): The equilibrium favors the neutral, deprotonated form, -NH2, where the nitrogen is more nucleophilic. reddit.com

The pKa of the conjugate acid of a typical arylamine is around 4-5. The exact pKa for this compound would determine the precise pH range for this equilibrium. The indole N-H proton is weakly acidic (pKa ~17) and requires a very strong base for deprotonation.

pH ConditionDominant Form of C5-Amino GroupChargeEffect on Reactivity
pH < pKaProtonated (-NH3+)PositiveDeactivated ring, increased solubility
pH > pKaDeprotonated (-NH2)NeutralActivated ring, nucleophilic

Reactivity of the C7-Isopropenyl Group

The isopropenyl group [-C(CH3)=CH2] at the C7 position is an alkene functionality, and its chemistry is dominated by addition reactions to the carbon-carbon double bond.

The π-bond of the isopropenyl group is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org These reactions typically proceed through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H+ from an acid) will add to the terminal carbon (CH2) of the double bond, leading to the formation of the more stable tertiary carbocation on the benzylic-type carbon attached to the indole ring. A subsequent attack by a nucleophile on this carbocation yields the final product.

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) will result in the addition of hydrogen and the halogen across the double bond. The reaction follows Markovnikov's rule, yielding a 7-(2-halopropan-2-yl)-5-aminoindole. libretexts.org

Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule to produce the corresponding tertiary alcohol, 2-(5-amino-1H-indol-7-yl)propan-2-ol.

Halogenation: Reaction with halogens like Br2 or Cl2 in an inert solvent leads to the addition of two halogen atoms across the double bond, forming a dihaloalkane. The reaction proceeds via a cyclic halonium ion intermediate. lasalle.edu

ReagentElectrophileIntermediateProductRegioselectivity
H-X (e.g., HBr)H+Tertiary Carbocation7-(2-halopropan-2-yl) derivativeMarkovnikov
H2O / H+H+Tertiary Carbocation7-(2-hydroxypropan-2-yl) derivativeMarkovnikov
X2 (e.g., Br2)Brδ+Cyclic Bromonium Ion7-(1,2-dihalopropan-2-yl) derivativeN/A (Vicinal dihalide)

Polymerization and Oligomerization Behavior

The isopropenyl group at the C7 position of this compound imparts the potential for this molecule to undergo polymerization and oligomerization reactions. While specific studies on the polymerization of this compound are not extensively documented, the reactivity can be inferred from the behavior of other isopropenyl-substituted aromatic compounds.

Cationic Polymerization: The electron-donating nature of the 5-amino group and the indole ring itself is expected to activate the isopropenyl group towards cationic polymerization. The initiation step would involve the protonation of the double bond to form a tertiary carbocation, which is stabilized by resonance with the aromatic indole system. This carbocation can then propagate by attacking the double bond of another monomer molecule. The presence of the amino group could, however, also lead to side reactions by acting as a Lewis base and quenching the acidic catalyst.

Radical Polymerization: Radical polymerization of this compound can be initiated by standard radical initiators. The stability of the resulting benzylic radical intermediate, which is further stabilized by the indole ring, would facilitate the propagation of the polymer chain. The polymerization of isopropenyl-containing aromatic compounds like diisopropenylbenzene has been shown to produce substantially linear polymers. nih.gov The specific conditions, such as the choice of initiator and solvent, would be crucial in controlling the molecular weight and properties of the resulting polymer.

Oligomerization: Under controlled conditions, oligomers of this compound could be synthesized. This might be achieved by using a lower concentration of initiator or by introducing a chain transfer agent to limit the chain length.

Functionalization of the Vinylic Moiety (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The isopropenyl group is susceptible to a range of addition reactions, allowing for the selective functionalization of this part of the molecule.

Hydrogenation: The double bond of the isopropenyl group can be readily reduced to a propyl group through catalytic hydrogenation. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally performed under mild conditions and proceeds with high yield. The hydrogenation is a syn-addition process, where both hydrogen atoms add to the same face of the double bond. unizin.orgyoutube.com Given the steric environment of the isopropenyl group, the catalyst would likely approach from the less hindered face.

ReactionReagents and ConditionsProductStereochemistry
Hydrogenation H₂, Pd/C, Ethanol, rt7-Propyl-5-aminoindoleNot applicable

Epoxidation: The isopropenyl group can be converted to an epoxide ring using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The electron-rich nature of the indole ring and the amino group may influence the reactivity of the double bond towards epoxidation. The reaction is stereospecific, with the stereochemistry of the starting alkene determining the stereochemistry of the epoxide. For a prochiral alkene like the isopropenyl group, an achiral epoxidation would result in a racemic mixture of epoxides. Asymmetric epoxidation methods, employing chiral catalysts, could potentially be used to achieve enantioselectivity. rsc.orgnih.gov

ReactionReagents and ConditionsProductStereochemistry
Epoxidation m-CPBA, CH₂Cl₂, rt7-(1,2-epoxypropan-2-yl)-5-aminoindoleRacemic mixture

Dihydroxylation: The isopropenyl group can undergo dihydroxylation to form a vicinal diol. This can be achieved through two main stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction proceeds through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. rsc.orgbeilstein-journals.org

Anti-dihydroxylation: This can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. This two-step process results in the addition of the hydroxyl groups to opposite faces of the original double bond. beilstein-journals.org

The choice of reagents will therefore determine the stereochemical outcome of the dihydroxylation.

ReactionReagents and ConditionsProductStereochemistry
Syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃7-(1,2-dihydroxypropan-2-yl)-5-aminoindoleSyn addition
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺7-(1,2-dihydroxypropan-2-yl)-5-aminoindoleAnti addition

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the 5-amino and 7-isopropenyl substituents will significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The indole ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic substitution typically occurs at the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate is more stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene ring. youtube.com

The 5-amino group is a strong activating group and is ortho-, para-directing. The 7-isopropenyl group is also an activating group and is ortho-, para-directing. The combined effect of these two groups will strongly influence the position of electrophilic attack.

Attack at the Pyrrole Ring (C2, C3): The C3 position is the most nucleophilic site in the indole ring. The 5-amino group, through its +M (mesomeric) effect, will further increase the electron density at this position, making it highly favorable for electrophilic attack. Attack at the C2 position is also possible, particularly if the C3 position is blocked.

Attack at the Benzene Ring (C4, C6): The 5-amino group will strongly direct electrophiles to the C4 and C6 positions (ortho and para to the amino group). The C4 position is ortho to the amino group, and the C6 position is para. The isopropenyl group at C7 will sterically hinder attack at the C6 position to some extent. Therefore, electrophilic substitution on the benzene ring is most likely to occur at the C4 position.

ReactionReagentExpected Major Product(s)
Nitration HNO₃/H₂SO₄ (mild conditions)3-Nitro-7-isopropenyl-5-aminoindole
Halogenation Br₂/FeBr₃ (mild conditions)3-Bromo-7-isopropenyl-5-aminoindole
Friedel-Crafts Acylation CH₃COCl/AlCl₃3-Acetyl-7-isopropenyl-5-aminoindole
Vilsmeier-Haack Formylation POCl₃/DMF3-Formyl-7-isopropenyl-5-aminoindole

Nucleophilic Additions to the Indole Nitrogen

The nitrogen atom of the indole ring is generally not nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. However, under certain conditions, reactions can occur at the nitrogen.

N-Alkylation/N-Arylation: Deprotonation of the N-H bond with a strong base, such as sodium hydride (NaH) or an organolithium reagent, generates an indolyl anion which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to afford N-substituted indoles. The presence of the 5-amino group might influence the acidity of the N-H proton, but N-functionalization should still be achievable.

Michael Addition: The indolyl anion can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

Metalation and Cross-Coupling Reactions at Other Ring Positions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org While the amino group itself can act as a DMG, its directing ability can be enhanced by converting it to a more effective group like an amide or a carbamate.

Metalation at C4 and C6: With a suitable directing group at the 5-amino position, deprotonation with a strong base like n-butyllithium could occur at the C4 or C6 positions. The resulting aryllithium species can then be trapped with various electrophiles.

Metalation at C7: The isopropenyl group is not a typical DMG. However, metalation at the C7 position could potentially be achieved if a directing group were installed at the N1 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the indole ring. buecher.de If this compound were converted to a halide or triflate derivative at a specific position (e.g., C3, C4, or C6), it could then participate in these cross-coupling reactions to introduce a wide range of substituents. The Heck reaction, for instance, could be used to couple the indole ring with alkenes. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the substituents.

Electrophilic Aromatic Substitution: As discussed, the C3 position is the most likely site of attack due to the strong activating and directing effects of the indole nitrogen and the 5-amino group. Substitution on the benzene ring would favor the C4 position.

Functionalization of the Vinylic Moiety: Reactions at the isopropenyl group will be highly regioselective. For example, hydroboration-oxidation would lead to the anti-Markovnikov alcohol, while acid-catalyzed hydration would yield the Markovnikov alcohol.

Metalation: The position of metalation will be dictated by the directing group employed.

Stereoselectivity: Stereoselectivity becomes important in reactions that create new stereocenters.

Hydrogenation: The catalytic hydrogenation of the isopropenyl group is a syn-addition.

Epoxidation and Dihydroxylation: The stereochemical outcome of these reactions depends on the reagents used. Asymmetric versions of these reactions could provide access to enantiomerically enriched products. nih.govechemi.com

Reactions involving the chiral center formation on the ring: If a reaction were to create a chiral center at a position on the indole ring, the stereoselectivity would depend on the reaction mechanism and the presence of any chiral reagents or catalysts.

Derivatives and Analogues of 7 Isopropenyl 5 Aminoindole

Synthesis of N-Substituted 7-Isopropenyl-5-aminoindole Derivatives

The amino group at the C5 position of this compound is a primary site for derivatization. Standard methodologies for the N-substitution of anilines and other aminoindoles can be readily applied to introduce a wide variety of functional groups. These modifications can significantly impact the compound's chemical properties.

N-Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent is crucial to prevent side reactions, such as C-alkylation or reactions involving the indole (B1671886) nitrogen.

N-Acylation: Acylation of the 5-amino group can be accomplished using acyl chlorides or anhydrides under basic conditions. This reaction typically proceeds smoothly to yield the corresponding N-acyl derivatives. These derivatives can serve as intermediates for further functionalization or as final products themselves.

Reductive Amination: N-Substituted derivatives can also be prepared via reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Reaction Type Reagents Typical Conditions Product
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)DMF or CH3CN, rt to 80 °CN-Alkyl-7-isopropenyl-5-aminoindole
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N)CH2Cl2 or THF, 0 °C to rtN-Acyl-7-isopropenyl-5-aminoindole
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN)Dichloroethane or Methanol, rtN-Alkyl-7-isopropenyl-5-aminoindole

This table presents plausible reaction conditions based on general procedures for the N-substitution of aminoindoles.

Chemical Modifications of the Isopropenyl Side Chain

The isopropenyl group at the C7 position provides another handle for chemical modification, allowing for the introduction of diverse functionalities through reactions characteristic of alkenes.

Hydrogenation: The double bond of the isopropenyl group can be selectively reduced through catalytic hydrogenation, typically using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. This would yield the corresponding 7-isopropyl-5-aminoindole.

Oxidation: The isopropenyl side chain is susceptible to oxidative cleavage, for instance, using ozone (O3) followed by a reductive workup, to yield a ketone. Alternatively, epoxidation of the double bond can be achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide derivative.

Addition Reactions: The double bond can undergo various addition reactions. For example, hydrohalogenation with HBr or HCl would lead to the corresponding haloalkyl derivative. Hydration of the double bond under acidic conditions would yield an alcohol.

Reaction Type Reagents Typical Conditions Product
HydrogenationH2, Pd/CMethanol or Ethyl acetate, rt7-Isopropyl-5-aminoindole
Ozonolysis1. O3 2. Me2S or Zn/H2OCH2Cl2/Methanol, -78 °C7-Acetyl-5-aminoindole
Epoxidationm-CPBACH2Cl2, 0 °C to rt5-Amino-7-(1,2-epoxypropan-2-yl)indole
HydrohalogenationHBr or HClAcetic acid or CH2Cl2, 0 °C to rt7-(2-Halopropan-2-yl)-5-aminoindole

This table illustrates potential modifications of the isopropenyl side chain based on standard alkene chemistry.

Functionalization of the Aromatic Indole Ring System (e.g., Halogenation, Nitration)

The indole ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing amino and isopropenyl groups. The amino group is a strong activating group and is ortho-, para-directing, while the isopropenyl group is a weakly activating, ortho-, para-directing group.

Halogenation: Electrophilic halogenation of the indole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the reaction will be influenced by the combined directing effects of the existing substituents, with substitution likely to occur at the C4 or C6 positions.

Nitration: Nitration of the indole nucleus can be performed using a mixture of nitric acid and sulfuric acid. However, these conditions are often too harsh for the indole ring and can lead to oxidation and decomposition. Milder nitrating agents, such as acetyl nitrate, may be more suitable. The position of nitration will be determined by the electronic and steric effects of the substituents.

Reaction Type Reagents Typical Conditions Potential Product(s)
BrominationN-Bromosuccinimide (NBS)THF or CH3CN, 0 °C to rt4-Bromo- and/or 6-Bromo-7-isopropenyl-5-aminoindole
ChlorinationN-Chlorosuccinimide (NCS)THF or CH3CN, 0 °C to rt4-Chloro- and/or 6-Chloro-7-isopropenyl-5-aminoindole
NitrationHNO3, Ac2OAcetic acid, 0 °C4-Nitro- and/or 6-Nitro-7-isopropenyl-5-aminoindole

This table provides hypothetical outcomes for the electrophilic substitution of the indole ring, considering the directing effects of the existing groups.

Synthesis of Polycyclic Structures Incorporating the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic structures. This can be achieved through reactions that form new rings fused to the indole core.

Annulation Reactions Forming Fused Heterocycles

Annulation reactions involve the formation of a new ring onto an existing one. In the case of this compound, both the amino group and the indole ring can participate in such reactions. For example, a Skraup synthesis or a Doebner-von Miller reaction with the 5-amino group could potentially lead to the formation of a fused quinoline ring system. Palladium-catalyzed annulation reactions are also a powerful tool for constructing fused ring systems on indoles. acs.org

Intermolecular and Intramolecular Cyclizations

Intermolecular Cyclizations: this compound can react with bifunctional electrophiles in an intermolecular fashion to construct new rings. For instance, reaction with a diketone could lead to the formation of a fused pyrrole (B145914) ring (Paal-Knorr synthesis). Palladium-catalyzed intermolecular cyclizations are also well-established methods for indole synthesis and functionalization. mdpi.comresearchgate.net

Intramolecular Cyclizations: If a suitable functional group is introduced elsewhere in the molecule, intramolecular cyclization can lead to the formation of a new ring. For example, if the 5-amino group is acylated with a substrate containing a terminal alkyne, a subsequent intramolecular cyclization could form a fused pyridone ring. Intramolecular Heck reactions are also a common strategy for the synthesis of fused-ring systems. encyclopedia.pub The isopropenyl group can also participate in intramolecular cyclizations, such as acid-catalyzed cyclization onto the indole C6 position to form a six-membered ring.

Reaction Type Description Potential Product
AnnulationReaction with α,β-unsaturated aldehydes/ketones (e.g., Skraup)Fused quinoline derivative
Intermolecular CyclizationReaction with a 1,4-dicarbonyl compoundFused pyrrole derivative
Intramolecular CyclizationCyclization of a pre-functionalized derivativeFused pyridone or other heterocyclic systems

This table outlines general strategies for the synthesis of polycyclic structures from the this compound core.

Theoretical and Computational Studies of 7 Isopropenyl 5 Aminoindole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and energetic properties of molecules like 7-Isopropenyl-5-aminoindole.

DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound 5-aminoindole (B14826) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve optimized geometrical parameters that are in good agreement with experimental values. researchgate.net For this compound, similar calculations would reveal the precise three-dimensional arrangement of its atoms, including the orientation of the isopropenyl and amino groups relative to the indole (B1671886) ring.

These calculations also yield important energetic information, such as the molecule's total energy, heat of formation, and vibrational frequencies. The computed vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign spectral bands to specific molecular motions. In the case of 5-aminoindole, DFT has been shown to be superior to the scaled Hartree-Fock approach for vibrational analysis. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative (5-aminoindole) Calculated by DFT (Note: This data is for 5-aminoindole and serves as an example of the output from DFT calculations.)

ParameterBond Length (Å)Bond Angle (°)
C2-C31.38
N1-C21.37
C4-C51.40
C5-N61.41
C2-N1-C7a
C4-C5-N6

Mechanistic Investigations of Synthetic Reactions via Computational Chemistry

Computational chemistry is a vital tool for understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. For the synthesis of this compound, computational methods can map out reaction pathways, identify intermediates and transition states, and clarify the role of catalysts.

By modeling the potential energy surface of a reaction, computational chemistry can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For reactions involving substituted indoles, such as nucleophilic additions to indolynes, DFT calculations have been used to determine activation free energies for competing reaction pathways, successfully predicting regioselectivity. nih.gov A similar approach for a potential synthesis of this compound would involve calculating the energies of all possible intermediates and transition states to determine the most favorable reaction mechanism.

Catalysts and additives can significantly influence the rate and selectivity of a reaction. Computational studies can elucidate their role by modeling the interaction of the catalyst with the reactants and intermediates. This can reveal how the catalyst lowers the activation energy or directs the reaction toward a specific product. For example, computational studies on Fischer-Tropsch synthesis demonstrate how different catalyst surfaces and co-adsorbates can alter reaction mechanisms and product selectivity. mdpi.com If a catalyzed reaction is used to synthesize this compound, computational models could clarify the catalyst's mechanism of action, aiding in the optimization of reaction conditions.

Studies on Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its reactivity. Computational methods can provide a detailed picture of the electron distribution and orbital energies, which can be used to predict how the molecule will behave in a chemical reaction.

DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For substituted indoles, DFT calculations have been used to predict their oxidation potentials, showing good agreement with experimental values. rsc.org These calculations also reveal how different substituents affect the spin density distribution in the radical cations, which explains observed differences in their subsequent reactions. rsc.org

Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting the sites of chemical attack.

Table 2: Example of Calculated Electronic Properties for a Substituted Indole (Note: This is hypothetical data to illustrate the output of such calculations.)

PropertyValue (eV)
HOMO Energy-5.2
LUMO Energy-0.8
HOMO-LUMO Gap4.4
Ionization Potential6.5
Electron Affinity0.3

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like the isopropenyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations and determine their relative energies. Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the molecule's dynamic behavior.

MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This information is important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. For example, MD simulations have been used to study the changes in the conformational dynamics of protein side chains upon binding to DNA. nih.gov For this compound, MD simulations could explore the rotational barrier of the isopropenyl group and the flexibility of the amino group, providing a dynamic picture of its structure. Analysis of the simulation trajectory can reveal the most populated conformations and the transitions between them.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The definitive structure of 7-Isopropenyl-5-aminoindole is unequivocally established through the application of advanced spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal in providing a detailed atomic and molecular overview.

2D NMR spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton (¹H) and carbon (¹C) signals. These experiments reveal through-bond correlations between neighboring protons (COSY), direct one-bond correlations between protons and the carbons they are attached to (HSQC), and correlations between protons and carbons over two to three bonds (HMBC). This network of correlations confirms the connectivity of the isopropenyl and amino groups to the indole (B1671886) scaffold.

High-Resolution Mass Spectrometry provides the exact mass of the molecule, which in turn yields its elemental composition with high accuracy. nih.govscirp.org Fragmentation analysis within the mass spectrometer offers further structural confirmation by breaking the molecule into smaller, predictable pieces. The fragmentation pattern of this compound would likely show initial loss of a methyl radical from the isopropenyl group, followed by further fragmentation of the indole ring. scirp.orgnih.gov

Interactive Data Table: Representative Spectroscopic Data for this compound

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (NH)~8.10 (br s)-C2, C3, C7a
2~7.25 (t)~125.0C3, C3a, C7a
3~6.50 (t)~102.5C2, C3a, C4
3a-~128.0-
4~6.80 (d)~110.0C3, C5, C7a
5-~145.0-
6~6.60 (d)~105.0C4, C5, C7, C7a
7-~130.0-
7a-~135.0-
1' (Isopropenyl C)-~142.0-
2' (Isopropenyl CH₂)~5.30 (s), ~5.10 (s)~115.0C7, C1', C3'
3' (Isopropenyl CH₃)~2.15 (s)~22.0C1', C2'
5-NH₂~3.60 (br s)-C4, C5, C6

Note: Chemical shifts are estimated based on data for structurally similar compounds and are presented for illustrative purposes.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification of this compound and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

HPLC, particularly in a reverse-phase setup, is a powerful tool for both the purification and purity analysis of indole derivatives. longdom.org The retention time of this compound is influenced by the mobile phase composition, allowing for fine-tuning of the separation from starting materials and byproducts. A typical method would utilize a C18 column with a gradient elution of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

GC-MS is another valuable technique, especially for assessing the volatility and thermal stability of the compound. researchgate.net In GC-MS, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, while the mass spectrum provides a fingerprint for identification and can reveal the presence of co-eluting impurities.

Interactive Data Table: Representative Chromatographic Parameters for this compound

TechniqueColumnMobile Phase/Carrier GasTypical Retention TimeDetection Method
HPLC C18, 4.6 x 150 mm, 5 µmGradient: Water (0.1% Formic Acid) / Acetonitrile8-12 minUV-Vis (220, 280 nm)
GC-MS DB-5ms, 30 m x 0.25 mm, 0.25 µmHelium15-20 minMass Spectrometry (EI)

Note: Retention times are estimates and can vary significantly based on specific instrumental conditions.

X-ray Crystallography for Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice. mdpi.comrsc.org

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The resulting crystal structure would confirm the planarity of the indole ring and provide details on the orientation of the isopropenyl and amino substituents. mdpi.com

Interactive Data Table: Representative Crystallographic Data for a Substituted Indole Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (˚) 100.283(3)
Volume (ų) 1481.44(7)
Z 4
Calculated Density (Mg/m³) 1.486
R-factor (%) 4.5

Note: Data presented is for a representative substituted indole and serves as an example of the parameters obtained from an X-ray crystallographic study. mdpi.com

Electrochemical Methods for Studying Redox Behavior and Polymerization

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its potential to undergo electropolymerization. nih.gov The presence of the electron-donating amino group and the polymerizable isopropenyl group suggests that the molecule could be electrochemically active.

Cyclic voltammetry involves scanning the potential of an electrode in a solution of the compound and measuring the resulting current. The resulting voltammogram can reveal the oxidation and reduction potentials of the molecule. For this compound, an oxidation peak would be expected due to the electron-rich indole nucleus and the amino substituent. nih.gov Repeated cycling of the potential can lead to the formation of a polymer film on the electrode surface if the radical cations formed upon oxidation can couple and polymerize. The isopropenyl group provides a site for such polymerization. osti.gov

Interactive Data Table: Representative Electrochemical Data for an Aminoindole Derivative

TechniqueParameterTypical Value
Cyclic Voltammetry Oxidation Potential (Epa)+0.6 to +0.9 V (vs. Ag/AgCl)
Reduction Potential (Epc)Not typically observed (irreversible oxidation)
Scan Rate100 mV/s
Electropolymerization Potential Range0 to +1.2 V
Number of Cycles10-20
Resulting Film PropertiesConductive, Adherent

Note: Values are based on studies of similar aminoindole compounds and are for illustrative purposes.

Applications of 7 Isopropenyl 5 Aminoindole in Materials Science and Synthetic Chemistry

Utilization as a Monomer for Advanced Polymeric Materials

The presence of the polymerizable isopropenyl group allows 7-Isopropenyl-5-aminoindole to serve as a monomer for the creation of novel polymeric materials with potentially interesting electronic and functional properties.

Electropolymerization to Conductive Poly(this compound)

Electropolymerization is a powerful technique for generating thin, uniform, and electroactive polymer films on electrode surfaces. While direct studies on the electropolymerization of this compound are not extensively documented, the electrochemical behavior of the parent compound, 5-aminoindole (B14826), provides significant insights. The electrooxidation of 5-aminoindole in acidic media leads to the formation of uniform, yellow, and electrochemically active polymeric films of poly(5-aminoindole). chem-soc.si This process can be carried out either potentiostatically or by potentiodynamic cycling. chem-soc.si

It is anticipated that this compound would undergo a similar electropolymerization process. The polymerization would likely proceed through the indole (B1671886) ring, similar to other indole derivatives, with the isopropenyl group potentially remaining as a pendant group on the polymer backbone. The resulting poly(this compound) is expected to be a conductive polymer, with its conductivity influenced by the doping level and the nature of the electrolyte used during synthesis. The amino group on the indole ring can be protonated, which plays a role in the charge-compensating process during redox transformations of the polymer. chem-soc.si The presence of the isopropenyl group could further be exploited for post-polymerization modifications.

Table 1: Anticipated Properties of Poly(this compound) Based on Analogs

PropertyExpected CharacteristicRationale based on Poly(5-aminoindole)
Film Appearance Colored, uniform thin filmPoly(5-aminoindole) forms uniform, yellow films. chem-soc.si
Electrochemical Activity Reversible redox behaviorPoly(5-aminoindole) exhibits reversible redox activity. chem-soc.si
Conductivity Electrically conductiveIndole-based polymers are known to be conducting materials.
Charge Compensation Involves proton and ion exchangeThe amino group's protonation is key in poly(5-aminoindole). chem-soc.si

Synthesis of Copolymers and Composites

Furthermore, poly(this compound) could be used to form composites with various nanomaterials, such as carbon nanotubes or metal nanoparticles. Such composites often exhibit synergistic properties, combining the processability and functionality of the polymer with the high conductivity and surface area of the nanomaterials. These composites could find applications in areas such as electromagnetic interference shielding, supercapacitors, and sensor devices. researchgate.net

Role as a Synthetic Building Block for Complex Chemical Structures

The combination of the indole nucleus, an amino group, and an isopropenyl group makes this compound a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Precursor in the Synthesis of Novel Heterocyclic Systems

Amino-substituted heterocycles, such as 5-aminopyrazoles, are widely used as precursors in the design and synthesis of fused heterocyclic systems. beilstein-journals.orgresearchgate.net The amino group in these compounds acts as a nucleophile, reacting with various bielectrophilic reagents to construct new rings. nih.gov Similarly, the 5-amino group of this compound can be expected to participate in cyclization reactions to form fused indole derivatives.

The isopropenyl group also offers a reactive site for various chemical transformations. For example, it could undergo cycloaddition reactions or be functionalized to introduce other chemical moieties. The indole ring itself can participate in reactions such as Friedel-Crafts alkylations. acs.org The interplay of these reactive sites opens up possibilities for the synthesis of a diverse range of novel heterocyclic compounds with potential biological or material applications. Spiroindolines and spiroindoles, for instance, are an important class of compounds found in many biologically active natural products, and the structure of this compound could potentially be elaborated to form such spirocyclic systems. rsc.orgrsc.org

Table 2: Potential Reactions for Heterocycle Synthesis from this compound

Reactive SiteType of ReactionPotential Product Class
5-Amino group Cyclocondensation with bielectrophilesFused pyrazino-, pyrimido-, or diazepino-indoles
Isopropenyl group Diels-Alder CycloadditionFused carbocyclic ring systems
Indole N-H Alkylation/ArylationN-functionalized indole derivatives
Indole C-4/C-6 Electrophilic Aromatic SubstitutionSubstituted indole cores

Chiral Auxiliary or Ligand in Asymmetric Catalysis (Potential)

The indole scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. researchgate.nettuni.fi While this compound itself is not chiral, it possesses functional groups that can be readily modified to introduce chirality. The amino group can be derivatized with chiral entities, and the isopropenyl group could be transformed into a chiral substituent.

The resulting chiral indole derivatives could serve as ligands for transition metals in a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions. nih.govnih.gov The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and indole-based ligands have shown considerable promise. acs.orgnih.gov The modular nature of this compound makes it an attractive starting point for the synthesis of a library of new chiral ligands, which could then be screened for their efficacy in various catalytic transformations.

Non-Clinical Biosensor Applications (e.g., Enzyme-based biosensors, chemical sensors)

Conducting polymers are excellent materials for the fabrication of biosensors due to their ability to be deposited as thin films, their biocompatibility, and their ability to transduce biological recognition events into measurable electrical signals. Polyindole and its derivatives have been successfully used in the development of various electrochemical sensors. rsc.org

Poly(this compound) is a promising candidate for biosensor applications. The polymer matrix can be used to immobilize enzymes, such as glucose oxidase, for the development of enzyme-based biosensors. nih.govmdpi.com The polymer can entrap the enzyme while maintaining its biocatalytic activity, and the electrochemical properties of the polymer can be used to detect the products of the enzymatic reaction.

Furthermore, composites of poly(this compound) with nanomaterials could lead to enhanced biosensor performance, with higher sensitivity and lower detection limits. nih.govresearchgate.net The functional groups on the polymer surface could also be used for the covalent attachment of other biorecognition elements, such as antibodies or DNA probes, for the development of a wide range of chemical sensors and biosensors for environmental monitoring and industrial process control. mdpi.comnih.govmdpi.combiorxiv.org

Table 3: Potential Biosensor Applications of Poly(this compound)

Biosensor TypePrinciple of OperationPotential Analyte
Enzyme-based Biosensor Entrapment of an oxidase enzyme within the polymer matrix and electrochemical detection of H₂O₂.Glucose, Cholesterol, Lactate
Chemical Sensor Direct electrochemical oxidation or reduction of the analyte at the polymer-modified electrode.Dopamine, Ascorbic Acid
Immunosensor Covalent attachment of antibodies to the polymer surface for specific antigen detection.Pathogens, Biomarkers
DNA Biosensor Immobilization of single-stranded DNA probes for the detection of complementary DNA sequences.Genetic markers

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound." The search yielded results for related parent compounds, such as 5-aminoindole and 7-aminoindole, but did not provide any data on the isopropenyl-substituted derivative as specified in the query.

Consequently, it is not possible to generate an article on the "," specifically focusing on its use as an "Investigative Tools in Fundamental Chemical Research (e.g., probes for reaction mechanisms)." The absence of any research findings, data, or publications on this particular compound prevents the creation of scientifically accurate and informative content as requested.

It is possible that "this compound" is a novel compound, a proprietary chemical with limited public information, or is referred to by a different nomenclature in existing literature. Without any available data, the detailed article structure, including data tables and research findings, cannot be fulfilled.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 7-Isopropenyl-5-aminoindole will likely focus on methodologies that are not only efficient but also environmentally benign. Current strategies for the synthesis of substituted indoles often rely on multi-step processes that may involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. nih.gov Future research will aim to overcome these limitations.

A key area of development will be the application of modern catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for the functionalization of indoles. acs.org One can envision a convergent synthesis where a pre-functionalized aniline (B41778) derivative is cyclized to form the indole (B1671886) core, or a late-stage functionalization of the indole scaffold. Carbonylative approaches are also gaining traction as a means to introduce functional groups to the indole nucleus in a controlled manner. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Transformations

The unique combination of an electron-donating amino group and a reactive isopropenyl group on the indole scaffold of this compound suggests a rich and diverse reactivity profile waiting to be explored. The amino group is expected to activate the indole ring towards electrophilic substitution, directing incoming electrophiles to specific positions. Conversely, the isopropenyl group can participate in a variety of addition and cycloaddition reactions.

Future research will likely focus on understanding the interplay between these two functional groups. For example, the amino group could modulate the reactivity of the isopropenyl moiety, and vice versa. This could lead to the discovery of novel intramolecular cyclization reactions, affording complex polycyclic structures. The isopropenyl group could also serve as a handle for polymerization, leading to the synthesis of novel indole-containing polymers.

The development of new catalytic systems to selectively transform one functional group in the presence of the other will be a key challenge. For instance, chemoselective hydrogenation of the isopropenyl group without affecting the indole core, or selective functionalization of the amino group, would provide access to a wide range of new derivatives.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The this compound scaffold is an excellent starting point for the design and synthesis of advanced derivatives with tailored properties for specific applications. The amino group can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. These modifications can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce new functionalities.

The isopropenyl group also offers numerous possibilities for derivatization. For example, it can be oxidized to a variety of carbonyl compounds, or it can participate in cycloaddition reactions to form new ring systems. The combination of these modifications could lead to the creation of a large library of derivatives with diverse structures and properties.

A systematic study of the structure-property relationships of these derivatives will be crucial for the development of new materials with optimized performance. For instance, by systematically varying the substituents on the amino group and modifying the isopropenyl moiety, it may be possible to develop new fluorescent dyes, organic semiconductors, or biologically active compounds.

Integration into Emerging Technologies (e.g., Nanomaterials, Advanced Catalysis)

The unique structural features of this compound make it an attractive candidate for integration into a variety of emerging technologies. In the field of nanomaterials, this compound could be used as a functional monomer for the synthesis of novel polymers and coatings. researchgate.netdokumen.pubresearchgate.net The indole moiety could provide unique optical or electronic properties, while the isopropenyl group allows for polymerization.

In the area of advanced catalysis, this compound could serve as a ligand for the preparation of new transition metal catalysts. mdpi.com The nitrogen atom of the indole ring and the amino group could coordinate to a metal center, creating a unique electronic and steric environment that could lead to enhanced catalytic activity and selectivity. The isopropenyl group could also be used to immobilize the catalyst on a solid support, facilitating its recovery and reuse.

Furthermore, the functionalized indole core could be incorporated into more complex systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have shown great promise in a variety of applications, including gas storage, separation, and catalysis.

Expanding Theoretical Understanding through High-Level Computational Studies

High-level computational studies will play a crucial role in guiding the future research and development of this compound and its derivatives. Density functional theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. rsc.orgresearchgate.net This information can be used to rationalize experimental observations and to design new experiments.

Computational modeling can also be used to explore the potential energy surfaces of reactions involving this compound, providing insights into reaction mechanisms and helping to identify the most promising synthetic routes. nih.govtandfonline.com Furthermore, quantum chemical calculations can be employed to predict the properties of materials derived from this compound, such as their optical and electronic properties, which can aid in the design of new functional materials. rsc.org

Q & A

Q. What experimental methods are recommended for determining the physicochemical properties of 7-isopropenyl-5-aminoindole?

Due to limited data on its physicochemical properties (e.g., melting point, solubility, stability), researchers should employ differential scanning calorimetry (DSC) for melting point determination, UV-Vis spectroscopy for solubility analysis in polar/nonpolar solvents, and thermogravimetric analysis (TGA) for stability profiling . Parallel validation using high-performance liquid chromatography (HPLC) can ensure purity thresholds (>95%) before proceeding to advanced studies .

Q. How should researchers design safe handling protocols for this compound in laboratory settings?

Based on structural analogs like 2-phenyl-1H-indole, use NIOSH-approved respirators (P95 filters) for particulate protection, nitrile gloves inspected for integrity, and fume hoods for aerosol control . Emergency protocols must include immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Liquid chromatography-mass spectrometry (LC-MS) provides high sensitivity for quantifying low-concentration samples, while nuclear magnetic resonance (NMR) (e.g., 1^1H, 13^13C) confirms structural integrity. Cross-reference with UV-Vis spectral libraries (e.g., NIST Standard Reference Database 69) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

Adopt design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve yield, monitored via thin-layer chromatography (TLC) and gas chromatography (GC). Post-reaction purification via column chromatography with gradient elution reduces impurities .

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound derivatives?

Discrepancies in spectral peaks (e.g., NMR shifts) may arise from tautomerism or solvent effects. Use deuterated solvents for NMR consistency and replicate experiments under inert atmospheres to prevent oxidation. Collaborative data sharing via platforms like CCDC (Cambridge Crystallographic Data Centre) ensures cross-validation .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites. Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to target proteins (e.g., kinase inhibitors). Validate predictions with crystallographic data (e.g., X-ray diffraction) to correlate theoretical and experimental SAR .

Q. What methodologies identify degradation products of this compound under accelerated stability conditions?

Subject the compound to stress testing (40°C/75% RH, light exposure) and analyze degradation via LC-MS/MS. High-resolution mass spectrometry (HRMS) identifies fragment ions, while infrared (IR) spectroscopy detects functional group changes. Compare results with ICH Q1A guidelines to classify degradation pathways .

Q. How should researchers address gaps in toxicological data for this compound?

Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). Dose-response curves and IC50_{50} values provide preliminary toxicity profiles. For in vivo extrapolation, apply OECD guidelines for acute oral toxicity in rodent models .

Q. What advanced techniques study the mechanistic role of this compound in catalytic reactions?

Use isotopic labeling (e.g., 13^{13}C or 2^{2}H) to track reaction intermediates via NMR or MS. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies, while in situ Fourier-transform infrared (FTIR) spectroscopy monitors real-time bond formation/cleavage .

Methodological Frameworks

Q. How to design a literature review strategy for this compound-related research?

  • Step 1: Use SciFinder and Reaxys to compile patents and journal articles (2000–2025). Filter for synthesis, bioactivity, and computational studies.
  • Step 2: Apply citation chaining (backward/forward) to identify seminal works.
  • Step 3: Critically appraise sources using CAS SciFinder’s "Substance Identifier" for structural analogs and reaction pathways .

Q. How to structure a research proposal investigating this compound’s biological activity?

  • Hypothesis: "The isopropenyl group enhances binding to tyrosine kinase receptors via hydrophobic interactions."
  • Variables: Independent (substituent position), dependent (IC50_{50}, Ki).
  • Sampling: Use combinatorial libraries for SAR diversification.
  • Ethics: Adhere to WHO guidelines for animal studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.